molecular formula C8H13BrN2O B2365152 4-bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole CAS No. 1856045-01-6

4-bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole

Cat. No.: B2365152
CAS No.: 1856045-01-6
M. Wt: 233.109
InChI Key: YETOKEAALBTKAN-UHFFFAOYSA-N
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Description

4-bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and methoxymethyl groups in this compound makes it a valuable intermediate for various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole typically involves the bromination of a pyrazole precursor followed by the introduction of the methoxymethyl and propyl groups. One common method involves the reaction of 4-bromo-1H-pyrazole with methoxymethyl chloride in the presence of a base such as potassium carbonate. The propyl group can be introduced through alkylation using propyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent selection and temperature control are crucial factors in industrial settings to achieve high efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of pyrazolines.

Scientific Research Applications

4-bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and antipyretic properties.

    Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Agricultural Chemistry: Explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 4-bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in inflammatory pathways. The bromine and methoxymethyl groups can interact with specific amino acid residues in the active site of enzymes, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: Lacks the methoxymethyl and propyl groups, making it less versatile in chemical syntheses.

    5-methoxymethyl-1-propyl-1H-pyrazole: Lacks the bromine atom, which reduces its reactivity in nucleophilic substitution reactions.

    4-bromo-5-methyl-1H-pyrazole: Similar structure but lacks the methoxymethyl group, affecting its chemical properties.

Uniqueness

4-bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole is unique due to the combination of bromine, methoxymethyl, and propyl groups, which confer distinct reactivity and biological activity

Properties

IUPAC Name

4-bromo-5-(methoxymethyl)-1-propylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2O/c1-3-4-11-8(6-12-2)7(9)5-10-11/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETOKEAALBTKAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)Br)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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